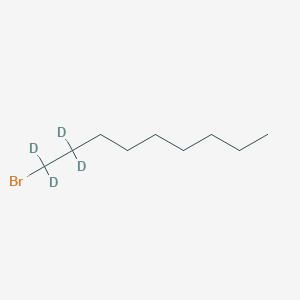

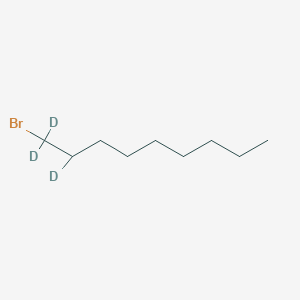

1-Bromononane-6,6,7,7-d4

Descripción general

Descripción

Synthesis Analysis

The synthesis of CBCA involves the enzymatic oxidocyclization of cannabigerolic acid (CBGA) and cannabinerolic acid to CBCA. This process is facilitated by the enzyme cannabichromenic acid synthase, which does not require molecular oxygen or hydrogen peroxide, indicating a direct dehydrogenation pathway without hydroxylation (Morimoto et al., 1998). Further studies have provided concise synthetic pathways for CBCA, highlighting the formation of benzopyrans as a key step in the process (Lee & Wang, 2005).

Molecular Structure Analysis

The molecular structure of CBCA, like other cannabinoids, includes a terpenophenolic framework. Research using incorporation experiments with labeled glucoses has elucidated the biosynthesis pathways, showing that the terpenoid moiety of CBCA is primarily formed via the deoxyxylulose phosphate pathway, while the phenolic moiety arises from a polyketide-type reaction sequence (Fellermeier et al., 2001).

Chemical Reactions and Properties

CBCA undergoes various chemical reactions, including decarboxylation to form CBC, a non-psychotropic cannabinoid with significant biological activity. The conversion of CBCA to other cannabinoids through enzymatic processes or under specific conditions (e.g., UV light irradiation) has been a subject of study, highlighting its role in the diversity of cannabis chemical profiles (Shoyama et al., 1972).

Aplicaciones Científicas De Investigación

Monolayer Formation on Graphite Surfaces

1-Bromononane has been studied for its ability to form solid monolayers on graphite surfaces. X-ray diffraction and differential scanning calorimetry were employed to investigate the formation and structure of these monolayers. These monolayers exhibit a zig-zag chain structure of bromine atoms, suggesting minimal non-covalent interaction between them. This finding opens up potential applications in materials science, particularly in the development of coatings and thin films with specific structural properties (Sun et al., 2012).

Synthesis of Bioactive Compounds

Research into the synthesis and physical-chemical properties of bioactive compounds has involved the use of 1-bromononane. These studies aim to find new compounds with potential biological effects, indicating its role in pharmaceutical research and drug development (Suhak et al., 2015).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, including Fourier transform infrared and Raman spectra, have been conducted on 1-bromononane. These studies help in understanding the different modes of vibration of the molecule, providing insights into its chemical behavior and properties, useful in chemical analysis and material science (Singh et al., 2011).

Synthesis of Pheromones

1-Bromononane has been utilized in the synthesis of insect pheromones, showcasing its role in the field of agricultural chemistry and pest management. The synthesis process involves various chemical reactions, leading to the production of pheromones which are crucial in managing pest populations (Naoshima et al., 1984).

Safety And Hazards

The safety data sheet for 1-Bromononane (a similar compound) suggests that it is a combustible liquid and very toxic to aquatic life with long-lasting effects4. Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place4.

Direcciones Futuras

The future directions for the use of 1-Bromononane-6,6,7,7-d4 are not detailed in the search results. However, it is mentioned that it is a valuable compound in scientific research due to its unique isotopic labeling2.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant literature or consult a chemistry professional.

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310548 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2-tetradeuteriononane | |

CAS RN |

284474-44-8 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)